1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one
Overview
Description
1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound with a unique structure that includes both ethoxy and quinoxalinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with ethylamine to form an intermediate, which is then cyclized with o-phenylenediamine under oxidative conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different quinoxalinone derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various quinoxaline and quinoxalinone derivatives, which can have different functional groups depending on the specific reaction conditions .
Scientific Research Applications
1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-3-(4-methoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one
- 1-Ethoxy-3-(4-ethoxyphenyl)-quinoxalin-2-one
- 1-Methoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one
Uniqueness
1-Ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one is unique due to its specific combination of ethoxy and quinoxalinone groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
1-ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-14-11-9-13(10-12-14)17-18(21)20(24-4-2)16-8-6-5-7-15(16)19(17)22/h5-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIGYSZTQZXARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323632 | |
Record name | 1-ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648768 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
385421-73-8 | |
Record name | 1-ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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